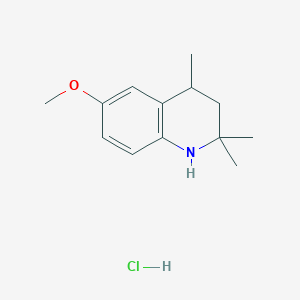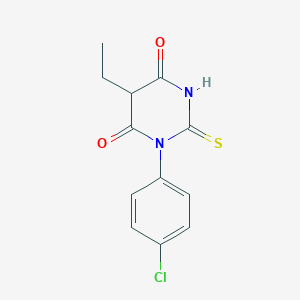
2',2-Difluorobiphenyl-4-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibitory Properties and Structural Analysis
- The structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide compounds revealed their inhibitory effects on NF-kappaB and AP-1 transcription factors. Modifications at the carboxamide group significantly influenced activity, suggesting a crucial role of this group in biological activity (Palanki et al., 2000).
Synthesis and Crystal Structure
- Synthesis and crystal structure analysis of diflunisal carboxamides demonstrated the stabilization of their packing by intermolecular hydrogen bonds. This insight is crucial for understanding the physicochemical properties and potential biopharmaceutical applications of these compounds (Zhong et al., 2010).
Photophysical Properties
- Microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives highlighted their blue emissive properties, indicating potential applications in organic electronics and fluorescence-based bioassays (Novanna et al., 2020).
Biological Activity Studies
- Novel thiazole-5-carboxamide derivatives exhibited insecticidal or fungicidal activity, presenting a new avenue for agricultural pest control strategies (Liu et al., 2006).
Regulation of Apoptotic Activities
- Studies on (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) Pyrrolidine-2-Carboxamide demonstrated its ability to regulate apoptotic activities in HepG2 cells by affecting both pro-apoptotic and anti-apoptotic genes, offering insights into its potential as a therapeutic agent for cancer (Ramezani et al., 2019).
Propiedades
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPGWKEOCHCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2-Difluorobiphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

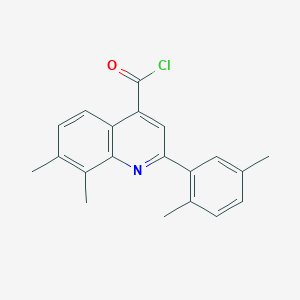
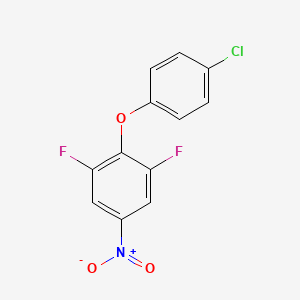
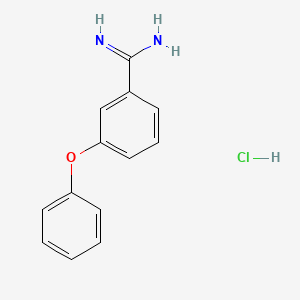
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

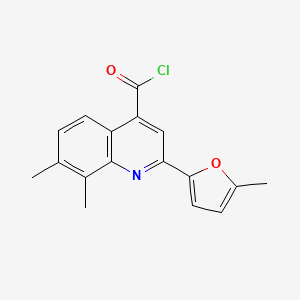


![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
